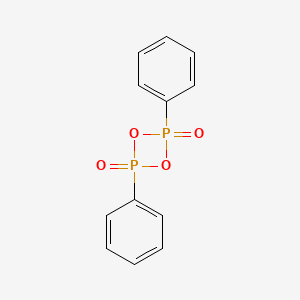
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide is a unique organophosphorus compound with the molecular formula C12H10O4P2 It is known for its distinctive structure, which includes a four-membered ring containing both phosphorus and oxygen atoms
Méthodes De Préparation
The synthesis of 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide typically involves multi-step reactions. One common method includes the reaction of phenylphosphonic dichloride with phenol in the presence of a base, followed by oxidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations provide valuable insights into the reaction mechanisms and conditions required for its formation.
Analyse Des Réactions Chimiques
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s phosphorus-oxygen ring structure allows it to form stable complexes with these targets, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents .
Comparaison Avec Des Composés Similaires
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide can be compared with other similar compounds, such as:
1,3,2,4-Dioxadiphosphetane 2,4-dioxide: Lacks the phenyl groups, making it less stable and less reactive.
2,4-Diphenyl-1,3,2,4-dioxadiboretane: Contains boron instead of phosphorus, leading to different chemical properties and reactivity.
2,4-Dimethyl-1,3,2,4-dioxadiphosphetane 2,4-dioxide: Substitutes methyl groups for phenyl groups, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
10291-80-2 |
|---|---|
Formule moléculaire |
C12H10O4P2 |
Poids moléculaire |
280.15 g/mol |
Nom IUPAC |
2,4-diphenyl-1,3,2λ5,4λ5-dioxadiphosphetane 2,4-dioxide |
InChI |
InChI=1S/C12H10O4P2/c13-17(11-7-3-1-4-8-11)15-18(14,16-17)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
NIQPVHVCPGEQAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2(=O)OP(=O)(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
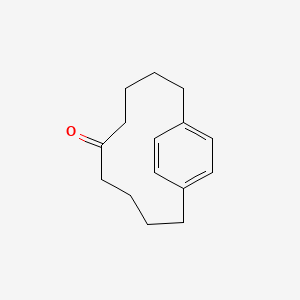
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)


![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
![Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate](/img/structure/B11968985.png)
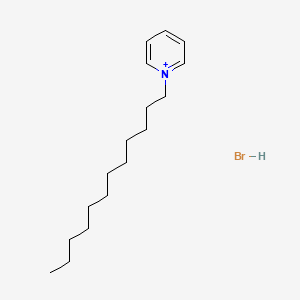

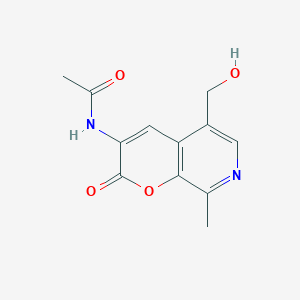
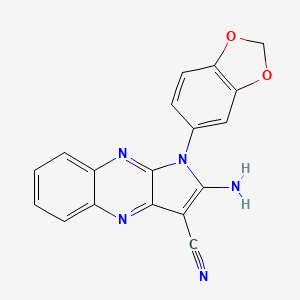
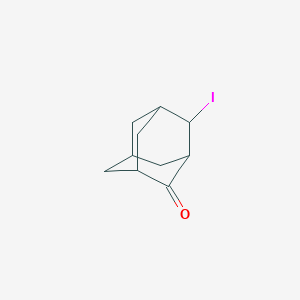
![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)
![Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969029.png)
